1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid is a chemical compound with the CAS number 5700-74-3 . It is used in the field of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of pyrrolidine-2-carboxylic acid derivatives, which includes this compound, involves providing a compound with a specific structure, where R is R1 or R2, R1 is C1-C6 an alkyl, benzyl, p-methoxybenzyl, or p-nitrobenzyl group, and R2 is hydrogen . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular weight of this compound is 187.19 . The IUPAC name is 1-benzyl 2-ethyl 3-oxo-1,2-pyrrolidinedicarboxylate .Chemical Reactions Analysis
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .Scientific Research Applications
Chemical Synthesis and Biomarker Discovery
1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid, due to its structural uniqueness, plays a pivotal role in the synthesis of various biologically active compounds and serves as a crucial intermediate in medicinal chemistry. One significant application involves its use in creating complex molecules for drug discovery and development processes. This compound's versatility allows for the exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional molecular coverage due to the non-planarity of its ring, a phenomenon referred to as “pseudorotation” (Li Petri et al., 2021).
Biotechnological Production of Chemicals
The compound's derivatives are investigated for their potential in biotechnological routes, especially in the green chemistry sector, for the production of various chemicals from renewable resources. Lactic acid, a key compound in the synthesis of biodegradable polymers, is produced via the fermentation of sugars present in biomass. Research into the conversion of lactic acid into valuable chemicals suggests a future where biotechnological processes could replace chemical routes, highlighting the importance of intermediates like this compound in the sustainable production of chemicals (Gao et al., 2011).
Environmental and Analytical Applications
In the environmental and analytical fields, derivatives of this compound are utilized as biomarkers for studying exposure to various compounds, such as those found in tobacco smoke. The specificity and sensitivity of these biomarkers are critical for understanding carcinogen exposure and metabolism within the human body, thereby contributing to cancer research and public health monitoring (Hecht, 2002).
Contribution to Material Science
Moreover, the exploration of carboxylic acids, including derivatives of this compound, extends into material science. Their reactivity and functionalization potential make them suitable candidates for developing new polymers, coatings, and functional materials. The biodegradable nature of materials derived from such carboxylic acids aligns with the global shift towards sustainable and eco-friendly products and processes (Djas & Henczka, 2018).
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid involves the reaction of ethyl 2-oxo-4-phenylbutyrate with pyrrolidine followed by hydrolysis of the resulting ester to yield the target compound.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutyrate", "Pyrrolidine", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutyrate is reacted with pyrrolidine in ethanol to yield ethyl 1-(pyrrolidin-2-ylcarbonyl)-4-phenylbutanoate.", "Step 2: The resulting ester is hydrolyzed using sodium hydroxide in water to yield 1-(pyrrolidin-2-ylcarbonyl)butanoic acid.", "Step 3: The carboxylic acid is then esterified with ethanol in the presence of a catalyst to yield 1-(Ethoxycarbonyl)pyrrolidine-2-carboxylic acid." ] } | |
CAS No. |
5700-74-3 |
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2S)-1-ethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(12)9-5-3-4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
IJDOTHRWLOAOAC-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)N1CCC[C@H]1C(=O)O |
SMILES |
CCOC(=O)N1CCCC1C(=O)O |
Canonical SMILES |
CCOC(=O)N1CCCC1C(=O)O |
sequence |
P |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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